

A Comprehensive Technical Guide to 5,7,3',4'-Tetramethoxyflavone (Methoxyluteolin)

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Compound of Interest

Compound Name: 5,7,3',4'-Tetramethoxyflavone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3',4'-Tetramethoxyflavone, a notable polymethoxyflavone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its various synonyms, chemical identifiers, and a detailed exploration of its biological effects and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Nomenclature and Chemical Identifiers

5,7,3',4'-Tetramethoxyflavone is known by a variety of synonyms and chemical identifiers across different databases and commercial suppliers. A comprehensive list is provided in Table 1 for clear identification and cross-referencing.



Identifier Type	Identifier	Source	
Common Name	5,7,3',4'-Tetramethoxyflavone		
Synonym	Methoxyluteolin	[1]	
Synonym	Luteolin tetramethyl ether	[2]	
Synonym	5,7,3',4'-tetramethyl Luteolin ether		
Synonym	Tetramethyl camphoral		
Synonym	3',4',5,7-Tetramethoxyflavone	[2]	
Synonym	Tetramethoxyluteolin	[2]	
IUPAC Name	2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one		
CAS Number	855-97-0	[2]	
PubChem CID	631170	[2]	
ChEMBL ID	CHEMBL327340	[2]	
Molecular Formula	C19H18O6	[2]	
Molecular Weight	342.3 g/mol	[2]	

Biological Activities and Mechanisms of Action

5,7,3',4'-Tetramethoxyflavone exhibits a range of biological activities, with anti-inflammatory and chondroprotective effects being the most prominently studied.

Anti-inflammatory Activity

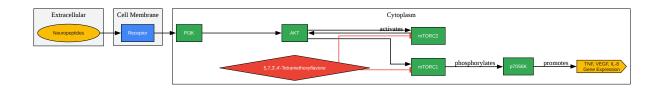
The compound has demonstrated potent anti-inflammatory properties, particularly through the modulation of mast cell activity and the inhibition of pro-inflammatory mediator release.

Studies on human mast cell lines (LAD2) have shown that **5,7,3',4'-Tetramethoxyflavone** can significantly inhibit the release of pro-inflammatory mediators. Pre-treatment with this



compound has been found to decrease the gene expression and release of tumor necrosis factor (TNF), vascular endothelial growth factor (VEGF), and interleukin-8 (IL-8/CXCL8) in response to stimulation by neurotensin or substance P.[1] Furthermore, it inhibits the IL-33-stimulated expression and release of CCL5 and CCL2.[1]

A key mechanism underlying the anti-inflammatory effects of **5,7,3',4'-Tetramethoxyflavone** is its interaction with the mammalian target of rapamycin (mTOR) signaling pathway. The compound has been shown to inhibit neurotensin or substance P-induced activation of both mTORC1 and mTORC2 complexes in human mast cells. This inhibition leads to a downstream reduction in the phosphorylation of p70S6K and ultimately suppresses the expression of proinflammatory mediators.



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Caption: mTOR signaling pathway inhibition by **5,7,3',4'-Tetramethoxyflavone**.

Chondroprotective Activity

5,7,3',4'-Tetramethoxyflavone has shown promise in protecting cartilage from degradation, a key feature of osteoarthritis.

In a rat model of surgically induced osteoarthritis, oral administration of **5,7,3',4'-Tetramethoxyflavone** (100 mg/kg) led to a decrease in the synovial fluid levels of prostaglandin E_2 (PGE₂), interleukin-1 β (IL-1 β), and TNF- α .[3]

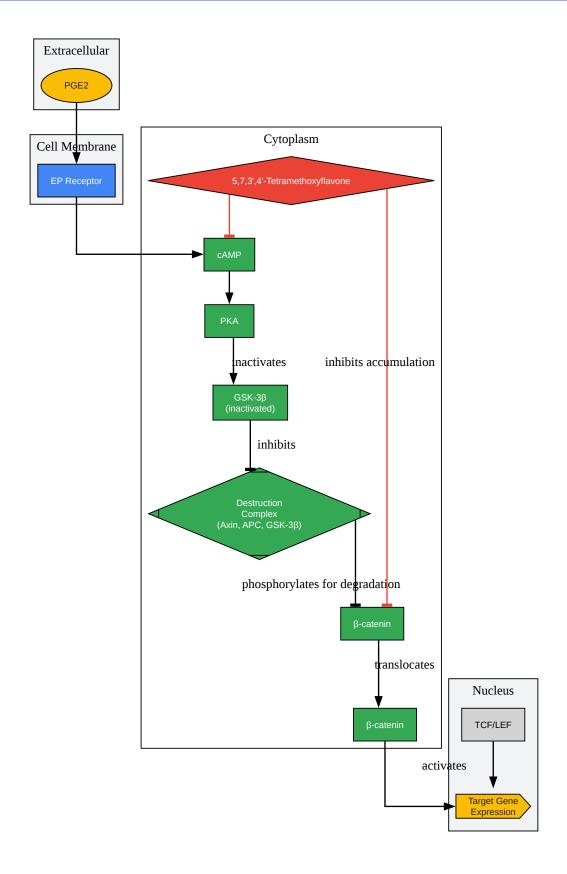


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The chondroprotective effects of this flavone are mediated, in part, through the inhibition of the β -catenin signaling pathway. In vitro studies using chondrocytes have demonstrated that the compound can counteract the PGE₂-induced stabilization and accumulation of β -catenin, thereby downregulating the expression of its downstream target genes.[4]





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Caption: β -catenin signaling pathway modulation by **5,7,3',4'-Tetramethoxyflavone**.



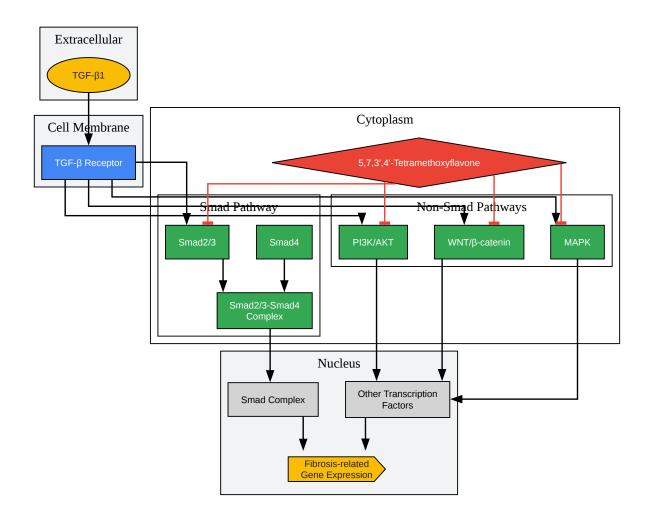
Anti-fibrotic Activity

Recent studies have highlighted the potential of **5,7,3',4'-Tetramethoxyflavone** in combating pulmonary fibrosis.

The compound effectively inhibits the activation of myofibroblasts and the production of extracellular matrix (ECM) induced by transforming growth factor- β 1 (TGF- β 1) in NIH-3T3 cells. [5]

This anti-fibrotic effect is achieved through the suppression of multiple signaling pathways downstream of TGF-β1, including the Smad, mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase/AKT (PI3K/AKT), and WNT/β-catenin pathways.[5]





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Caption: TGF-β1 signaling pathway inhibition by **5,7,3',4'-Tetramethoxyflavone**.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on **5,7,3',4'-Tetramethoxyflavone**.



Table 2: In Vitro Bioactivity

Activity	Assay System	Parameter	Value	Reference
Anti-plasmodial	P. falciparum	IC ₅₀	4.06 μg/ml	[3]
Cytotoxicity	B16/F10 melanoma cells	Concentration	20 μΜ	[3]
MRP1 Inhibition	-	IC ₅₀	7.9 μΜ	[3]
MRP2 Inhibition	-	IC50	>50 μM	[3]
NO Release Inhibition	LPS-induced primary mouse peritoneal macrophages	Concentration Range	0.03-30 μΜ	[3]
CCL2 Production Inhibition	IL-33-induced primary human mast cells	Concentration	50 and 100 μM	[3]
CCL5 Production Inhibition	IL-33-induced primary human mast cells	Concentration	50 and 100 μM	[3]

Table 3: In Vivo Bioactivity

Activity	Animal Model	Dosage	Effect	Reference
Chondroprotectio n	Rat model of surgically induced osteoarthritis	100 mg/kg	Decrease in synovial fluid levels of PGE ₂ , IL-1β, and TNF-α	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.



Synthesis of 5,7,3',4'-Tetramethoxyflavone

A reported synthesis of **5,7,3',4'-Tetramethoxyflavone** starts from phloroacetophenone. The key steps involve the methylation of phloroacetophenone to yield 2'-hydroxy-4',6'-dimethoxyacetophenone, followed by condensation with 3,4-dimethoxybenzaldehyde under alkaline conditions to produce the corresponding chalcone. The final step is the oxidative cyclization of the chalcone using iodine in dimethyl sulfoxide (DMSO) to afford the target flavone.[1]

Cell Culture

- LAD2 Human Mast Cells: These cells are cultured in StemPro-34 SFM medium supplemented with StemPro-34 Nutrient Supplement, L-glutamine, penicillin/streptomycin, and 100 ng/mL recombinant human stem cell factor (rhSCF).
- Primary Human Chondrocytes: Isolated from cartilage tissue, these cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
- NIH-3T3 Mouse Embryonic Fibroblasts: These cells are maintained in DMEM supplemented with 10% FBS and antibiotics.

Measurement of Cytokine Release

- Cell Stimulation: Culture LAD2 mast cells and pre-incubate with varying concentrations of **5,7,3',4'-Tetramethoxyflavone** for a specified time.
- Induction: Stimulate the cells with an appropriate agonist (e.g., neurotensin, substance P, or IL-33).
- Supernatant Collection: After the incubation period, centrifuge the cell suspension and collect the supernatant.
- ELISA: Quantify the concentration of cytokines (e.g., TNF, VEGF, IL-8, CCL2, CCL5) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.



Western Blot Analysis

- Protein Extraction: Lyse the treated and untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, β-catenin, phospho-Smad2/3) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of Osteoarthritis

- Animal Model: Use adult male Sprague-Dawley rats.
- Surgical Induction: Anesthetize the rats and surgically transect the anterior cruciate ligament and resect the medial meniscus of the knee joint to induce osteoarthritis.
- Treatment: Administer 5,7,3',4'-Tetramethoxyflavone orally at the desired dosage for a specified period.
- Synovial Fluid Analysis: At the end of the treatment period, collect synovial fluid from the knee joints and measure the levels of inflammatory markers (PGE₂, IL-1β, TNF-α) using



ELISA.

MTT Assay for Cell Viability

- Cell Seeding: Seed cells (e.g., NIH-3T3) in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **5,7,3',4'-Tetramethoxyflavone** for the desired duration.
- MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Scratch Wound Healing Assay for Cell Migration

- Cell Monolayer: Grow cells (e.g., NIH-3T3) to confluence in a culture plate.
- Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.
- Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of **5,7,3',4'-Tetramethoxyflavone**.
- Image Acquisition: Capture images of the scratch at time zero and at regular intervals thereafter.
- Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Conclusion



5,7,3',4'-Tetramethoxyflavone is a promising natural compound with well-documented anti-inflammatory, chondroprotective, and anti-fibrotic properties. Its mechanisms of action involve the modulation of key signaling pathways such as mTOR, β -catenin, and TGF- β 1. The detailed information and protocols provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent for a variety of inflammatory and degenerative diseases.

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